molecular formula C11H15BBrNO2 B1273288 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 214360-62-0

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1273288
CAS No.: 214360-62-0
M. Wt: 283.96 g/mol
InChI Key: MEGBELYYUPCOIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H15BBrNO2. It is a derivative of pyridine, featuring a bromine atom and a boronic ester group. This compound is often used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be synthesized through various methods. One common approach involves the borylation of 2-bromo-5-chloropyridine using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes a series of steps to form the final product. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a bromine atom and a boronic ester group, making it highly versatile in various synthetic applications. Its ability to undergo both cross-coupling and substitution reactions sets it apart from other similar compounds

Properties

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGBELYYUPCOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383345
Record name 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-62-0
Record name 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214360-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences between 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (I) and its regioisomer 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (II)?

A1: The main structural differences between compounds (I) and (II) lie in:

  1. Orientation of the dioxaborolane ring: The dioxaborolane ring adopts a different orientation relative to the pyridine ring in each isomer [].
  2. Bond angles within the BO2 group: The bond angles within the boron-oxygen (BO2) group differ between the two isomers [].

Q2: How do the HOMO and LUMO calculations contribute to understanding the reactivity differences between compounds (I) and (II)?

A2: Ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both compounds revealed different electron density distributions []. These variations in HOMO and LUMO distributions correlate with the observed differences in their chemical reactivity, suggesting that the electronic structure plays a crucial role in their reactivity profiles.

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